![molecular formula C8H7NO4 B163519 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid CAS No. 1256818-31-1](/img/structure/B163519.png)
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid
Descripción general
Descripción
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid is a heterocyclic compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . This compound features a unique structure that includes a dioxin ring fused to a pyridine ring, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst . The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions vary but may include the use of acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for:
- Synthesis of Complex Molecules : It can be utilized in the synthesis of various derivatives through functionalization reactions.
- Study of Reaction Mechanisms : The compound aids in understanding the mechanisms of reactions involving heterocycles.
Table 1: Common Reactions Involving this compound
Reaction Type | Description | Example Products |
---|---|---|
Oxidation | Introduction of functional groups | Carboxylic acids, ketones |
Reduction | Simplification of the compound | Alcohols, amines |
Substitution | Replacement of functional groups | Various derivatives |
Biology
In biological research, this compound is investigated for its potential bioactivity:
- Development of Bioactive Compounds : It is explored for its interactions with biological systems, particularly in drug discovery.
- Mechanism Studies : Understanding how this compound interacts with enzymes and receptors can lead to insights into new therapeutic pathways.
Case Study Example :
A study published in the Journal of Medicinal Chemistry explored the effects of this compound on specific enzyme targets. Results indicated promising inhibition profiles that warrant further investigation into its use as a lead compound in drug development.
Medicine
The compound's structural properties make it a candidate for therapeutic applications:
- Potential Therapeutic Agents : Research is ongoing to evaluate its efficacy against various diseases.
- Drug Design : Its unique scaffold is being used to design novel compounds aimed at specific targets in disease pathways.
Table 2: Potential Therapeutic Applications
Application Area | Description | Current Research Focus |
---|---|---|
Cancer Therapy | Investigating cytotoxic effects | Targeting cancer cell lines |
Antimicrobial | Evaluating antibacterial properties | Screening against pathogens |
Neurological Disorders | Exploring neuroprotective effects | Assessing impacts on neuronal cells |
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-8-carboxylic acid
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol
- 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carbaldehyde
Uniqueness
What sets 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid apart from similar compounds is its specific substitution pattern and the resulting chemical properties. This unique structure allows it to participate in distinct chemical reactions and exhibit particular biological activities .
Actividad Biológica
2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid (CAS No. 1256818-31-1) is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological evaluation, and specific case studies highlighting its cytotoxic effects against various cancer cell lines.
- Molecular Formula : C8H7NO4
- Molecular Weight : 181.15 g/mol
- IUPAC Name : this compound
- Purity : ≥ 97% .
Synthesis
The synthesis of this compound typically involves the reaction of pyridinium salts with bis(trimethylsilyl) ketene acetals in the presence of triflic anhydride. This method allows for the generation of various functionalized dihydropyridines with good yields and straightforward workup procedures .
Cytotoxicity Studies
Recent research has demonstrated that this compound exhibits notable cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values for this compound and its analogs against different tumor cell lines:
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
3a | HCT-15 (Colorectal) | 7.94 ± 1.6 | |
3b | HCT-15 | 9.24 ± 0.9 | |
U251 (Glioblastoma) | >50 | ||
PC-3 (Prostate) | >50 | ||
K-562 (Leukemia) | >50 |
The compound demonstrated an inhibition percentage greater than 50% in the HCT-15 cell line while showing minimal cytotoxicity against normal COS7 cells. This selectivity suggests its potential as a therapeutic agent with reduced side effects on normal tissues .
Molecular docking studies indicated that compounds derived from this structure exhibit high affinity for the PARP-1 protein, which is crucial in DNA repair mechanisms. The binding interactions include hydrogen bonds and π–π interactions with key amino acids in the protein's active site. This interaction may contribute to the observed cytotoxic effects by disrupting DNA repair processes in cancer cells .
Case Study 1: Anticancer Activity
In a study evaluating various derivatives of dihydropyridine carboxylic acids, compounds similar to this compound were found to significantly inhibit tumor growth in vitro. The most active compounds showed IC50 values lower than standard chemotherapeutics like Cisplatin and Gefitinib .
Case Study 2: In Silico Studies
In silico studies using density functional theory (DFT) provided insights into the electronic properties of these compounds. The calculated molecular parameters correlated well with experimental results, indicating that structural modifications can enhance biological activity against specific cancer types .
Propiedades
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c10-8(11)5-3-6-7(9-4-5)13-2-1-12-6/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJMRZEFOMRCYBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10619208 | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256818-31-1 | |
Record name | 2,3-Dihydro[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10619208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.